N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a synthetic benzimidazole-derived compound characterized by a benzamide core substituted with a methylsulfonyl group at the 3-position and a benzimidazole moiety attached via a phenyl linker. This compound is structurally designed to optimize interactions with hydrophobic pockets and hydrogen-bonding regions in target proteins, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDNPCKQIYQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide typically involves the condensation of 1,2-benzenediamine with aldehydes or other suitable reagents . One common method includes the reaction of 3-(chlorosulfonyl)benzoic acid with different amine derivatives to obtain various sulfonamide analogues, which are then reacted with 2-aminobenzimidazole to synthesize the desired compound . The reaction conditions often involve the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation. The reactivity of the benzimidazole ring is primarily due to the electron-rich nitrogen atoms in the imidazole ring. Common reagents used in these reactions include alkyl halides, acyl chlorides, sulfonyl chlorides, and halogens. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzimidazole derivatives with enhanced pharmacological properties .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential anticancer properties . In vitro cytotoxicity assays have shown that certain derivatives of this compound exhibit remarkable cytotoxicity against various human tumor cell lines . Additionally, benzimidazole derivatives have been investigated for their antimicrobial, antiviral, and antiparasitic activities . The compound’s ability to inhibit specific molecular targets makes it a promising candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to exert their effects by binding to and inhibiting the activity of certain enzymes and proteins. For example, some benzimidazole derivatives have been shown to inhibit the activity of tubulin, leading to the disruption of microtubule formation and cell division . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of cell division can lead to the death of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzimidazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Group Variations
Substituent Effects on Activity
Electron-Withdrawing Groups (EWGs):
- The methylsulfonyl group in the target compound enhances polarity and may improve target binding via dipole interactions. Similar effects are observed in dichloro-substituted analogs (e.g., Compound 21), which showed 14-fold higher potency than DFB (a reference compound) but with reduced cell viability .
- In contrast, sulfamoyl (Compound 23) and methoxy groups reduced potency, likely due to steric hindrance or unfavorable electronic effects .
Physicochemical Properties
- Solubility: Chalcone derivatives (e.g., Compounds 6–9) with α,β-unsaturated ketone linkers exhibit moderate solubility in ethanol but poor aqueous solubility due to planar, rigid structures . The target compound’s methylsulfonyl group may slightly improve solubility compared to purely hydrophobic analogs but remains less soluble than sulfonamide or methoxy-substituted derivatives .
Melting Points:
- Benzimidazole-amides with hydroxy or methoxy substituents (e.g., Compounds 14–15) have melting points >300°C, indicative of strong intermolecular hydrogen bonding . The target compound’s melting point is unreported but expected to be high due to similar structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
